molecular formula C17H25NO2 B4621581 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide

3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B4621581
M. Wt: 275.4 g/mol
InChI Key: RFTWKFFPOLGAHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction between specific phenyl compounds and propanoyl chloride derivatives, yielding high yields and demonstrating the feasibility of synthesizing complex derivatives such as 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. The synthesis processes typically utilize NMR, UV, and mass spectral data for characterization (Manolov et al., 2022).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of compounds. Studies on similar compounds have detailed their crystalline structure, providing insights into their molecular geometry, which can be extrapolated to understand the structural aspects of 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving the compound are expected to showcase its reactivity with various reagents, highlighting its potential utility in synthetic chemistry. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides reveals insights into potential reactions that could be relevant for modifying or understanding the reactivity of 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide (Baranovskyi et al., 2018).

Scientific Research Applications

Modulation of GABA Receptors

Propofol modulates the activation and desensitization of GABAA receptors, enhancing inhibitory synaptic transmission without altering the maximum GABA response. This effect suggests a potential for neuroprotective actions associated with the enhancement of inhibitory transmission in the central nervous system (Orser et al., 1994).

Anticonvulsant Studies

Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share a structural resemblance to propofol, indicate potential anticonvulsant properties. These compounds have shown efficacy in animal models, suggesting a pathway for developing new treatments for epilepsy and generalized seizures (Idris et al., 2011).

Cancer Research and Chemotherapy

Emerging evidence highlights propofol's impact on cancer development and chemotherapy, potentially regulating miRNAs and signaling pathways, which could inform future cancer treatment strategies (Jiang et al., 2018).

Electrochemical Quantification

Developments in the electrochemical quantification of propofol offer insights into monitoring and feedback-controlled dosing, which could advance the precision of anesthetic administration (Langmaier et al., 2011).

Neuroprotective Properties

Propofol exhibits neuroprotective properties, including reduction of cerebral blood flow and intracranial pressure, antioxidant activity, and anti-inflammatory properties. These aspects are crucial for its application in conditions like traumatic head injury and neurological disorders (Kotani et al., 2008).

Electrophysiological Effects

Propofol's electrophysiological effects, such as inhibition of persistent sodium current and voltage-gated L-type calcium current, contribute to its antiepileptic activity, offering a basis for understanding its broad pharmacological profile (Martella et al., 2005).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)15-8-5-14(6-9-15)7-10-17(19)18-12-16-4-3-11-20-16/h5-6,8-9,13,16H,3-4,7,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWKFFPOLGAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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